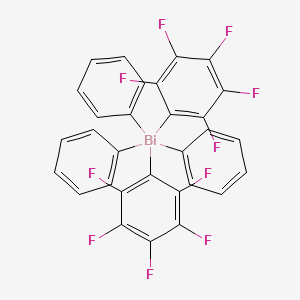
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane is an organobismuth compound characterized by the presence of pentafluorophenyl and triphenyl groups attached to a central bismuth atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with pentafluorophenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. This would involve optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state.
Substitution: The pentafluorophenyl and triphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(III) species. Substitution reactions can result in a variety of functionalized bismuth compounds.
科学的研究の応用
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions requiring a strong Lewis acid.
Biology: The compound’s unique properties make it a candidate for studying bismuth’s biological interactions and potential therapeutic applications.
Medicine: Research is ongoing into the use of bismuth compounds in pharmaceuticals, particularly for their antimicrobial properties.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including materials science and electronics.
作用機序
The mechanism by which bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane exerts its effects is primarily through its role as a Lewis acid. The bismuth center can accept electron pairs from other molecules, facilitating various chemical reactions. The pentafluorophenyl and triphenyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects and steric protection.
類似化合物との比較
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, this compound is used in similar applications, particularly in catalysis and organic synthesis.
Bis(pentafluorophenyl)borane: Another strong Lewis acid, used in hydroboration and other reactions requiring high reactivity.
Triphenylbismuth: A precursor to bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane, used in various organic transformations.
Uniqueness
This compound is unique due to the combination of pentafluorophenyl and triphenyl groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring a strong yet stable Lewis acid.
特性
CAS番号 |
111210-36-7 |
|---|---|
分子式 |
C30H15BiF10 |
分子量 |
774.4 g/mol |
IUPAC名 |
bis(2,3,4,5,6-pentafluorophenyl)-triphenylbismuth |
InChI |
InChI=1S/2C6F5.3C6H5.Bi/c2*7-2-1-3(8)5(10)6(11)4(2)9;3*1-2-4-6-5-3-1;/h;;3*1-5H; |
InChIキー |
KRGOTGAUVHEMRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=C(C(=C(C(=C4F)F)F)F)F)C5=C(C(=C(C(=C5F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
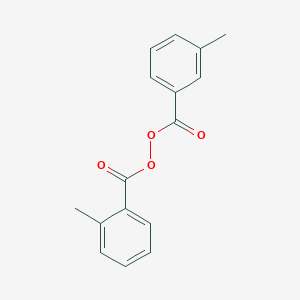
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
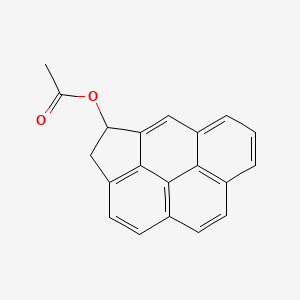
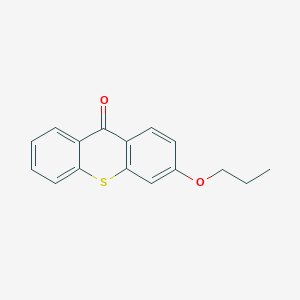


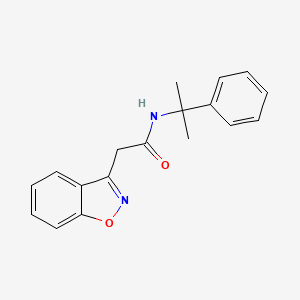


![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

